molecular formula C15H13NO6S B2659522 Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate CAS No. 860786-93-2

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate

Cat. No.: B2659522
CAS No.: 860786-93-2
M. Wt: 335.33
InChI Key: CWGQFYWENLTPMS-UHFFFAOYSA-N
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Description

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a phenylsulfonyl group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the phenylsulfonyl group. Finally, esterification is performed to form the benzenecarboxylate ester. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chloride for sulfonylation, and methanol with an acid catalyst for esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenylsulfonyl group may enhance the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzenecarboxylate: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    Methyl 2-[(phenylsulfonyl)methyl]benzenecarboxylate: Lacks the nitro group, affecting its potential biological activity.

    Methyl 3-nitro-2-methylbenzenecarboxylate: Lacks the phenylsulfonyl group, leading to different applications and reactivity.

Uniqueness

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.

Properties

IUPAC Name

methyl 2-(benzenesulfonylmethyl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-22-15(17)12-8-5-9-14(16(18)19)13(12)10-23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQFYWENLTPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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